8-Hexadecanol

Übersicht

Beschreibung

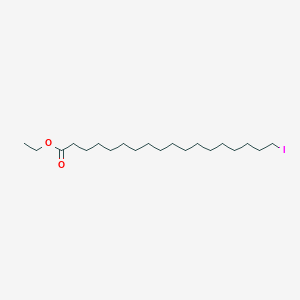

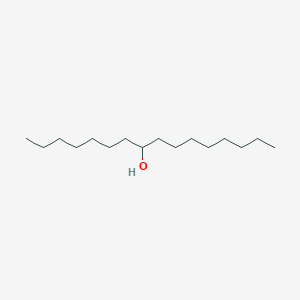

8-Hexadecanol, also known as hexadecan-1-ol and palmityl alcohol, is a C-16 fatty alcohol with the formula CH3(CH2)15OH . It is a waxy white solid or flakes at room temperature . The molecular weight of 8-Hexadecanol is 242.4406 .

Synthesis Analysis

8-Hexadecanol can be produced from the reduction of palmitic acid . A study has shown that a Saccharomyces cerevisiae strain was engineered to produce 1-hexadecanol from xylose . The study demonstrated the biochemical destruction of hexadecanol .Molecular Structure Analysis

The IUPAC Standard InChI for 8-Hexadecanol is InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 .Physical And Chemical Properties Analysis

8-Hexadecanol is a solid at room temperature . It has a molecular weight of 242.45 . It is insoluble in water and soluble in alcohols and oils .Wissenschaftliche Forschungsanwendungen

Colloidal and Surface Chemistry : Hexadecanol increases the viscosity of monolayers of nonionic detergents, enhancing the stability of oil-in-water emulsions. This property is particularly relevant in the formulation of various cosmetic and pharmaceutical products (Elworthy, Florence, & Rogers, 1971).

Environmental Engineering : In environmental applications, hexadecanol has been used to reduce evaporation losses in storage reservoirs. Studies showed a reduction of 37% over a 14-day test period in large reservoirs, highlighting its potential in water conservation (Chang, Walton, Woodward, & Berger, 1959).

Biological Sciences : In biological systems, hexadecanol is rapidly oxidized to fatty acids, which are key intermediates for the biosynthesis of alkyl and alk-1-enyl glycerophosphatides in myelinating brain tissue (Schmid & Takahashi, 1970). Additionally, hexadecanol can improve the spreading properties and affect the lateral organization of membranes in synthetic clinical lung surfactant preparations (Zhu, Sun, Hao, & Zhang, 2016).

Pharmacology and Medicine : In the medical field, hexadecanol has shown potential anti-cancer properties. It significantly reduced the viability of human breast cancer cell MDA-MB-231 and cervical cancer cell Hela (Sharifi et al., 2020).

Chemical Engineering and Materials Science : Hexadecanol has been used in the design of double-walled thermoplastic materials for thermal protection of liquids. Its phase-change properties are particularly beneficial in this context (Métivaud et al., 2005).

Wirkmechanismus

Eigenschaften

IUPAC Name |

hexadecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVNUMHZZANJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338561 | |

| Record name | 8-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hexadecanol | |

CAS RN |

19781-83-0 | |

| Record name | 8-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)